molecular formula C14H21NO2 B1627524 tert-Butyl [(2R)-1-phenylpropan-2-yl]carbamate CAS No. 167421-83-2

tert-Butyl [(2R)-1-phenylpropan-2-yl]carbamate

Cat. No.: B1627524
CAS No.: 167421-83-2
M. Wt: 235.32 g/mol
InChI Key: NTQSCEHKRVIYNR-LLVKDONJSA-N
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Description

tert-Butyl [(2R)-1-phenylpropan-2-yl]carbamate (CAS 167421-83-2) is a chiral amine derivative where the amine functionality is protected with a tert-butyloxycarbonyl (Boc) group. With a molecular weight of 235.32 g/mol and the molecular formula C 14 H 21 NO 2 , this compound is a valuable building block in synthetic organic chemistry . The Boc group is one of the most common protecting groups for amines, providing stability against bases and nucleophiles while being readily removable under mild acidic conditions . This makes it an indispensable reagent in multi-step synthesis, particularly in the construction of complex molecules and chiral intermediates where the (R) configuration at the chiral center must be preserved . In research applications, this compound serves primarily as a protected intermediate for the (R)-1-phenylpropan-2-amine moiety. Its core value lies in its ability to be cleanly deprotected to yield the primary amine without racemization, making it crucial for the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules . The mechanism of action for deprotection involves acid-catalyzed cleavage, resulting in the formation of a tert-butyl cation, carbon dioxide, and the deprotected amine . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

tert-butyl N-[(2R)-1-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-11(10-12-8-6-5-7-9-12)15-13(16)17-14(2,3)4/h5-9,11H,10H2,1-4H3,(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQSCEHKRVIYNR-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565799
Record name tert-Butyl [(2R)-1-phenylpropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167421-83-2
Record name tert-Butyl [(2R)-1-phenylpropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagents and Reaction Conditions

The primary synthetic route involves the nucleophilic addition of (2R)-1-phenylpropan-2-amine to di-tert-butyl dicarbonate in the presence of a base. A representative procedure is outlined below:

Typical Protocol

  • Reagents :
    • (2R)-1-phenylpropan-2-amine (1.0 equiv)
    • Di-tert-butyl dicarbonate (1.2 equiv)
    • Base: Sodium bicarbonate (NaHCO₃) or 4-dimethylaminopyridine (1–5 mol%)
    • Solvent: Tetrahydrofuran, dichloromethane, or tert-butyl alcohol
  • Procedure :
    The amine is dissolved in anhydrous tetrahydrofuran under nitrogen. Di-tert-butyl dicarbonate and 4-dimethylaminopyridine are added sequentially, and the mixture is stirred at 20–25°C for 12–48 hours. Completion is monitored via thin-layer chromatography. The crude product is purified by silica gel chromatography, yielding the Boc-protected carbamate.

Mechanistic Insights
The reaction proceeds through a nucleophilic attack by the amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, forming a tetrahedral intermediate. Elimination of tert-butoxide generates the carbamate (Fig. 1).

Comparative Analysis of Reaction Conditions

Data from analogous syntheses reveal critical trends in yield and efficiency (Table 1):

Table 1. Optimization of Boc Protection for Chiral Amines

Amine Substrate Base Solvent Time (h) Yield (%) Source
(2R)-1-phenylpropan-2-yl NaHCO₃ tert-Butanol 16 49
5-Bromothiazol-2-amine 4-Dimethylaminopyridine Tetrahydrofuran 48 40
4-Propylphenylaniline DMAP Acetonitrile 24 60

Key observations:

  • Base selection : 4-Dimethylaminopyridine accelerates the reaction compared to NaHCO₃, albeit with marginally lower yields.
  • Solvent effects : Polar aprotic solvents (e.g., tetrahydrofuran) enhance reagent solubility, while tert-butyl alcohol may slow kinetics due to steric hindrance.

Industrial-Scale Production

Process Intensification Strategies

Industrial synthesis prioritizes cost-effectiveness and scalability:

  • Continuous flow reactors : Minimize batch variability and improve heat transfer, critical for exothermic Boc protection reactions.
  • Automated purification systems : Employ simulated moving-bed chromatography to isolate high-purity carbamate (>99% enantiomeric excess).

Case Study : A pilot-scale facility reported a 72% yield using a continuous flow system with residence time <2 hours, underscoring the efficiency of modern industrial practices.

Alternative Synthetic Routes

Solvent-Free Mechanochemical Synthesis

Emerging methodologies utilize ball milling to activate the amine and di-tert-butyl dicarbonate without solvents. Preliminary data suggest 55% yield after 4 hours, offering an eco-friendly alternative.

Enzymatic Catalysis

Lipases (e.g., Candida antarctica Lipase B) have been explored for enantioselective carbamate formation, though yields remain suboptimal (≤30%).

Reaction Optimization Strategies

Temperature and Stoichiometry

  • Temperature : Elevated temperatures (50°C) reduce reaction time but risk racemization. Optimal balance: 25–30°C.
  • Stoichiometry : A 1.2:1 molar ratio of di-tert-butyl dicarbonate to amine minimizes side products (e.g., urea derivatives).

Additives and Catalysts

  • Triethylamine : Enhances nucleophilicity of the amine but may require post-reaction acid washing.
  • Molecular sieves : Absorb generated CO₂, shifting equilibrium toward product formation.

Case Studies and Comparative Analysis

Impact of Steric Hindrance

Bulky substituents on the amine (e.g., cyclohexyl groups) slow reaction kinetics but improve crystallinity of the product, facilitating purification.

Scalability Challenges

A 10-kg batch trial using tetrahydrofuran encountered phase separation issues, resolved by switching to dichloromethane with 4-dimethylaminopyridine.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [(2R)-1-phenylpropan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate back to the amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction will regenerate the amine.

Scientific Research Applications

Organic Chemistry

In organic synthesis, tert-butyl [(2R)-1-phenylpropan-2-yl]carbamate serves as a protecting group for amines . The steric hindrance provided by the tert-butyl group prevents unwanted reactions during multi-step syntheses. This application is particularly valuable when multiple functional groups need to be selectively transformed.

Biological Research

Carbamates like this compound are utilized to study enzyme mechanisms and protein interactions . They can act as enzyme inhibitors, helping researchers gain insights into enzyme function and regulation. For example, studies have shown that carbamates can modulate the activity of acetylcholinesterase, providing a model for understanding enzyme inhibition mechanisms.

Medicinal Chemistry

In medicinal applications, this compound is explored as a potential prodrug . Prodrugs are designed to release active drugs in vivo, enhancing pharmacokinetic properties. The controlled release of amines from this carbamate can improve therapeutic efficacy while minimizing side effects.

Industrial Applications

Industrially, this compound is used in the synthesis of various pharmaceuticals , agrochemicals , and specialty chemicals . Its stability and reactivity make it a valuable intermediate in chemical processes, allowing for efficient production methods that meet industrial demands.

Case Studies

  • Enzyme Inhibition Studies:
    Research has demonstrated that this compound effectively inhibits acetylcholinesterase activity, providing insights into potential therapeutic applications for neurodegenerative diseases.
  • Synthesis of Complex Molecules:
    A study highlighted its use as a protecting group during the synthesis of complex natural products, showcasing its utility in multi-step organic synthesis where selective transformations are critical.
  • Pharmacokinetic Enhancement:
    Investigations into its role as a prodrug have shown improved absorption rates and bioavailability for certain amine-based therapeutics when administered as this compound derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl [(2R)-1-phenylpropan-2-yl]carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, making the carbamate resistant to hydrolysis under mild conditions. When deprotection is desired, strong acids such as trifluoroacetic acid (TFA) are used to cleave the tert-butyl group, releasing the free amine .

Comparison with Similar Compounds

Structural Analogs

tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate (CAS: 155975-19-2)
  • Structure : Substitution of the phenyl group with a cyclohexyl ring and addition of a hydroxyl group.
  • Properties : Increased hydrophilicity due to the hydroxyl group; used in stereochemical studies of cyclohexane derivatives.
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate (CAS: 1426129-50-1)
  • Structure : Incorporates a biphenyl moiety and a secondary hydroxyl group.
  • Applications : Used in aryl-containing drug intermediates. highlights its low hazard profile, making it suitable for high-throughput screening .
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS: 1799420-92-0)
  • Structure : Pyrimidine ring with fluorine and methyl substituents.
  • Reactivity: Fluorine enhances electrophilicity, while the hydroxy group increases acidity (pKa ~8–10).

Stereochemical Variations

Compound Name CAS Number Enantiomeric Ratio (ee) Key Feature Reference
tert-Butyl [(2R)-1-phenylpropan-2-yl]carbamate Not specified >15:1 d.r. Phenylpropan-2-yl backbone
tert-Butyl ((R)-1-oxo-3-phenylpropan-2-yl)carbamate (258) - 18:1 α-Keto functionality
tert-Butyl ((2R)-1-bromo-1-nitrododecan-2-yl)carbamate (239) - 99% ee Long alkyl chain, bromonitro
tert-Butyl ((2R)-1-bromo-3-cyclohexylpropan-2-yl)carbamate (240) - 96% ee Cyclohexyl substituent

Key Observations :

  • Enantioselectivity is highly dependent on reaction conditions. For instance, Cs₂CO₃ and chiral catalysts like (R,R)-PBAM•HOTf achieve ee values >95% in bromonitroalkane derivatives .
  • Steric hindrance from bulky groups (e.g., cyclohexyl) improves stereochemical outcomes but may reduce reaction rates .

Biological Activity

tert-Butyl [(2R)-1-phenylpropan-2-yl]carbamate is a member of the carbamate class, characterized by its structure which includes a tert-butyl group and a phenylpropan-2-yl moiety. This compound is primarily utilized in organic synthesis as a protecting group for amines, aiding in the selective transformation of functional groups without interference from the amine site. Its stability and reactivity make it valuable across various fields, including medicinal chemistry and biological research.

The synthesis of this compound typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base. The reaction proceeds through nucleophilic addition-elimination, forming a tetrahedral intermediate that ultimately yields the carbamate after the elimination of a carbonate ion.

The mechanism of action for this compound is based on the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The steric hindrance provided by the tert-butyl group enhances its resistance to hydrolysis under mild conditions. When deprotection is necessary, strong acids like trifluoroacetic acid (TFA) are employed to cleave the tert-butyl group, releasing the free amine.

Enzyme Interaction and Inhibition

In biological contexts, carbamates such as this compound are investigated for their roles as enzyme inhibitors. They can provide insights into enzyme mechanisms and protein interactions, particularly in studies involving G-protein-coupled receptors (GPCRs) and other enzyme systems. For instance, compounds similar to this carbamate have been shown to modulate signaling pathways by acting on specific receptors .

Therapeutic Applications

The potential therapeutic applications of this compound include its use as a prodrug that releases active amines in vivo. This controlled release can enhance pharmacokinetic properties, making it suitable for drug development aimed at improving efficacy and reducing side effects .

Case Studies

Several studies have highlighted the biological activity of related carbamates:

  • Enzyme Inhibition Studies : Research has demonstrated that certain carbamates can inhibit enzymes involved in neurotransmitter regulation, suggesting potential applications in treating psychiatric disorders .
  • Pharmacological Characterization : A study involving GPR88 agonists revealed that structural modifications could significantly alter receptor activation profiles, indicating that similar modifications might enhance or diminish the biological activity of this compound .

Comparative Analysis with Similar Compounds

To further understand its unique properties, a comparison with similar compounds can be insightful:

Compound NameStructure CharacteristicsBiological Activity
tert-Butyl carbamate Lacks phenylpropan-2-yl groupGeneral use as an amine protecting group
Benzyl carbamate Contains benzyl instead of tert-butylSimilar protective properties
Phenyl carbamate Contains phenyl instead of tert-butylLess steric hindrance than tert-butyl

The unique combination of steric hindrance from the tert-butyl group along with the reactive phenylpropan-2-yl moiety provides specific reactivity patterns that differentiate it from other carbamates .

Q & A

Q. What are the recommended synthetic routes for tert-Butyl [(2R)-1-phenylpropan-2-yl]carbamate, and how can reaction yields be optimized?

Answer: The compound is typically synthesized via carbamate protection of a chiral amine intermediate. A common approach involves reacting (2R)-1-phenylpropan-2-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous THF or dichloromethane . Yield optimization strategies include:

  • Temperature control : Maintain 0–25°C to minimize side reactions.
  • Stoichiometry : Use a 10–20% excess of Boc₂O to ensure complete amine protection.
  • Workup : Extract the product with ethyl acetate and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Monitoring : Track reaction progress using TLC (Rf ~0.5 in 7:3 hexane:EtOAc) or LC-MS.

Q. How should researchers characterize the enantiomeric purity of this compound?

Answer: Chiral HPLC or SFC (supercritical fluid chromatography) is critical for confirming enantiomeric excess (>98% is typical for pharmaceutical intermediates). Use a chiral stationary phase (e.g., Chiralpak AD-H or OD-H) with a mobile phase of hexane:isopropanol (90:10) at 1.0 mL/min. Compare retention times with racemic standards . Polarimetry ([α]D²⁵) can provide supplementary data, but HPLC/SFC is more reliable for trace impurity detection.

Q. What safety precautions are essential during handling, given limited toxicological data?

Answer: While no specific GHS hazards are classified for this compound , adopt ALARA (As Low As Reasonably Achievable) principles:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
  • Ventilation : Ensure local exhaust ventilation to avoid inhalation of dust/aerosols.
  • Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound?

Answer: Discrepancies in ¹H/¹³C NMR signals (e.g., split peaks for NH or tert-butyl groups) may arise from:

  • Rotameric equilibria : Boc carbamates often exhibit restricted rotation. Acquire spectra at elevated temperatures (e.g., 60°C in DMSO-d₆) to coalesce split signals .
  • Solvent effects : Compare data in CDCl₃ vs. DMSO-d₆; hydrogen bonding in DMSO can deshield NH protons.
  • Impurities : Use preparative HPLC to isolate pure fractions and re-analyze.

Q. What computational methods are suitable for modeling its intermolecular interactions in crystal structures?

Answer: For X-ray crystallography data refinement (e.g., SHELXL ), combine with DFT calculations (B3LYP/6-31G* level) to analyze:

  • Hydrogen-bond networks : Identify key interactions (e.g., N–H···O=C) stabilizing the crystal lattice.
  • Torsional angles : Compare experimental (X-ray) and computed dihedral angles to validate conformational preferences.
  • Electrostatic potential maps : Predict reactive sites for derivatization. Software like Mercury (CCDC) or Gaussian is recommended .

Q. How can researchers address low yields in scale-up syntheses?

Answer: Common pitfalls and solutions:

  • Solvent choice : Replace THF with 2-MeTHF (better boiling point and greener profile).
  • Boc deprotection : If scaling Boc removal, use HCl/dioxane instead of TFA to reduce costs.
  • Byproduct formation : Introduce a scavenger (e.g., polymer-bound DMAP) to trap excess Boc₂O .
  • Process analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction kinetics in real time.

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular formulaC₁₄H₂₁NO₂
Molecular weight235.33 g/mol
Chiral purity≥98% ee (HPLC)
Storage conditions2–8°C, inert atmosphere

Q. Table 2. Recommended Analytical Methods

TechniqueParametersApplication
Chiral HPLCColumn: Chiralpak AD-H; Mobile phase: Hexane:IPA (90:10)Enantiomeric purity
LC-MSESI+, m/z 236.2 [M+H]⁺Identity confirmation
X-ray diffractionSHELXL refinement, Mo Kα radiationCrystal structure

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl [(2R)-1-phenylpropan-2-yl]carbamate
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tert-Butyl [(2R)-1-phenylpropan-2-yl]carbamate

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